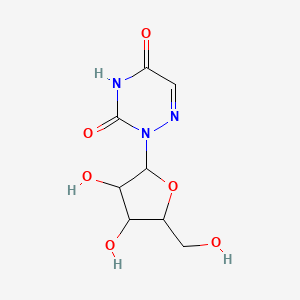

1-(beta-D-Xylofuranosyl)-6-azauracil

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-D-Xylofuranosyl)-6-azauracil typically involves the condensation of 6-azauracil with a ribose derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(beta-D-Xylofuranosyl)-6-azauracil undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions often involve the replacement of specific functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Applications De Recherche Scientifique

1-(beta-D-Xylofuranosyl)-6-azauracil has a wide range of scientific research applications:

Mécanisme D'action

1-(beta-D-Xylofuranosyl)-6-azauracil exerts its effects by inhibiting uridine monophosphate synthase, an enzyme involved in pyrimidine biosynthesis. This inhibition leads to a depletion of intracellular nucleotide pools, affecting nucleic acid synthesis and cellular metabolism . The compound targets specific molecular pathways, including those involved in RNA and DNA synthesis .

Comparaison Avec Des Composés Similaires

Uridine: A naturally occurring nucleoside with similar structural features.

5-Fluorouracil: An anticancer drug that also targets pyrimidine biosynthesis.

Cytarabine: A nucleoside analog used in chemotherapy.

Uniqueness: 1-(beta-D-Xylofuranosyl)-6-azauracil is unique due to its specific inhibition of uridine monophosphate synthase and its broad-spectrum antiviral and anticancer activities. Unlike other nucleoside analogs, it has a distinct mechanism of action and a unique set of molecular targets .

Propriétés

Formule moléculaire |

C8H11N3O6 |

|---|---|

Poids moléculaire |

245.19 g/mol |

Nom IUPAC |

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16) |

Clé InChI |

WYXSYVWAUAUWLD-UHFFFAOYSA-N |

SMILES canonique |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origine du produit |

United States |

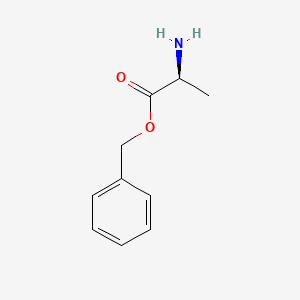

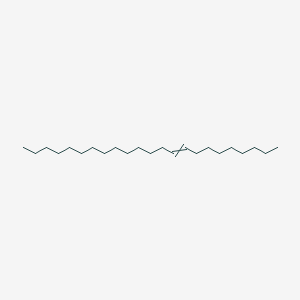

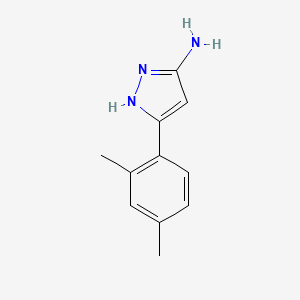

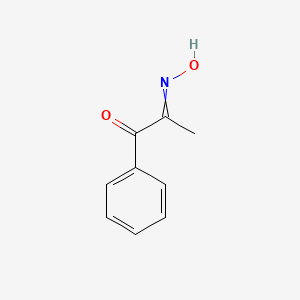

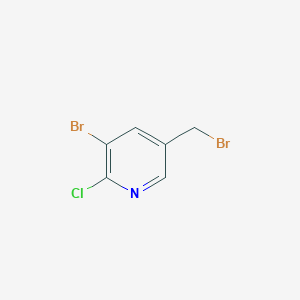

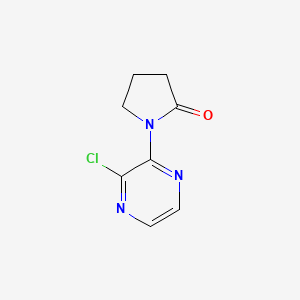

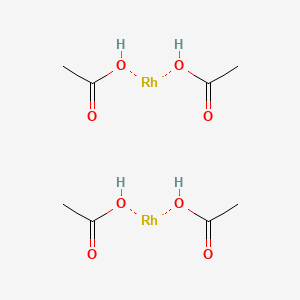

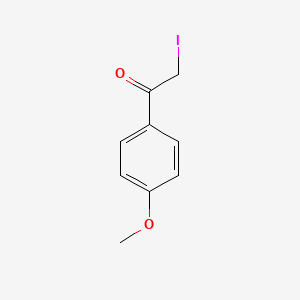

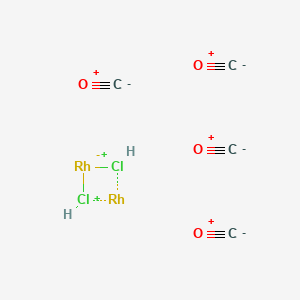

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.